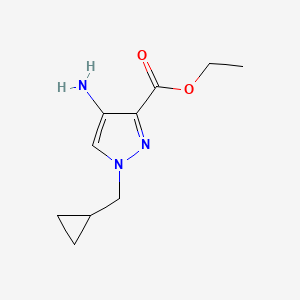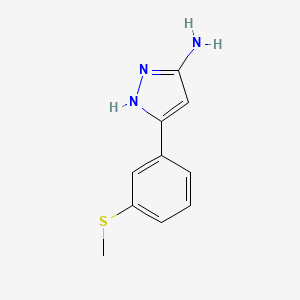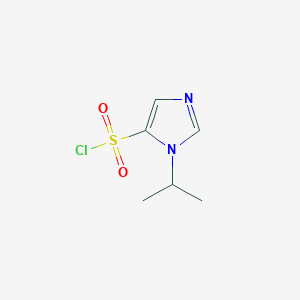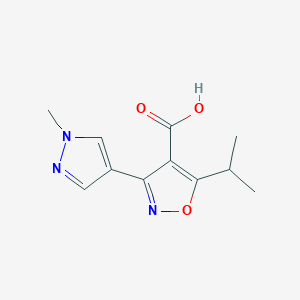
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide is an organic compound that features an azetidine ring, an ether linkage, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized from tert-butyl 3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate. This intermediate is treated with hydrogen chloride in methanol at 0°C, followed by stirring at 25°C for 2 hours. The mixture is then concentrated to yield crude methyl 2-(azetidin-3-yl)acetate .
-
Ether Linkage Formation: : The azetidine intermediate is then reacted with an appropriate alkylating agent to introduce the ether linkage. This step typically involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
-
Acetamide Group Introduction: : The final step involves the introduction of the acetamide group. This can be achieved by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, acetyl chloride in pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
-
Materials Science: : The compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
-
Biological Studies: : The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The azetidine ring and ether linkage can play crucial roles in binding to the target and influencing the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(azetidin-3-yloxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-(azetidin-3-yloxy)-N-(2-ethoxyethyl)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
2-(azetidin-3-yloxy)-N-(2-propoxyethyl)acetamide: Similar structure but with a propoxyethyl group instead of a methoxyethyl group.
Uniqueness
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity
Propiedades
Fórmula molecular |
C8H16N2O3 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C8H16N2O3/c1-12-3-2-10-8(11)6-13-7-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11) |
Clave InChI |
NJJBKIMMZNSWMG-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)COC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















